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molecular formula C11H16N2O2 B1401143 4-amino-3-ethoxy-N-ethylbenzamide CAS No. 912838-92-7

4-amino-3-ethoxy-N-ethylbenzamide

Cat. No. B1401143
M. Wt: 208.26 g/mol
InChI Key: BKAMJYCHHKIUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCNC(=O)c1ccc([N+](=O)[O-])c(OCC)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]([C:7](=[O:8])[NH:9][CH2:10][CH3:11])[cH:12][cH:13][c:14]1[N+:15]([O-:16])=[O:17].[CH3:18][CH2:19][OH:20]>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]([C:7](=[O:8])[NH:9][CH2:10][CH3:11])[cH:12][cH:13][c:14]1[NH2:15]

Inputs

Step One
Name
CCNC(=O)c1ccc([N+](=O)[O-])c(OCC)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCNC(=O)c1ccc([N+](=O)[O-])c(OCC)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
CCNC(=O)c1ccc(N)c(OCC)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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